Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-
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Overview
Description
Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is a complex organic compound that features a pyrrolo-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form acylethynylpyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs₂CO₃/DMSO catalyzing the final cyclization step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: While not widely used industrially, its derivatives may have applications in pharmaceuticals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- involves the inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The molecular targets include the ATP-binding sites of these kinases, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities and are structurally similar.
Pyrrolopyrazine derivatives: Known for their biological activities, including antimicrobial and antitumor properties.
Uniqueness
Butanoic acid, 4-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is unique due to its specific structure that allows for selective inhibition of CDK2, making it a promising candidate for targeted cancer therapies .
Properties
CAS No. |
114685-06-2 |
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Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
4-[(2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H18N4O2/c1-11-19-14-10-13(12-6-3-2-4-7-12)21-16(14)17(20-11)18-9-5-8-15(22)23/h2-4,6-7,10,21H,5,8-9H2,1H3,(H,22,23)(H,18,19,20) |
InChI Key |
OAIXSKXIMRFDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCCC(=O)O)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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